Diaminoguanidine nitrate
Description
Diaminoguanidine nitrate (DGN) is a nitrogen-rich energetic compound with the chemical formula C₂H₈N₆O₃. DGN is synthesized through condensation reactions involving nitration of guanidine derivatives or via Schiff base formation with aldehydes . Its applications span explosives, antiprotozoal agents, and metal ion adsorbents due to its unique chelating and redox properties. For instance, DGN-modified cellulose (DiGu-MC) demonstrates exceptional adsorption of heavy metals like Cu(II) and Pb(II) via N-active sites .
Properties
CAS No. |
37160-07-9 |
|---|---|
Molecular Formula |
CH8N6O3 |
Molecular Weight |
152.11 g/mol |
IUPAC Name |
1,2-diaminoguanidine;nitric acid |
InChI |
InChI=1S/CH7N5.HNO3/c2-1(5-3)6-4;2-1(3)4/h3-4H2,(H3,2,5,6);(H,2,3,4) |
InChI Key |
BVGPZRCQJJMXBI-UHFFFAOYSA-N |
Canonical SMILES |
C(=NN)(N)NN.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Energetic Properties
DGN is part of the guanidine family, which includes guanidine, aminoguanidine, and triaminoguanidine. Compared to these, DGN and its derivative 1-amino-3-nitroguanidinium nitrate (ANGN) exhibit superior energetic performance:
| Compound | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |
|---|---|---|---|
| Guanidine nitrate | 1.44 | 7.5 | 23.5 |
| Aminoguanidine nitrate | 1.52 | 8.1 | 26.8 |
| Diaminoguanidine nitrate | 1.65 | 8.9 | 31.2 |
| ANGN | 1.78 | 9.5 | 34.7 |
ANGN surpasses DGN in detonation metrics, but DGN remains advantageous for its synthesis scalability and stability .
Technetium (Tc) Stripping Efficiency
In nuclear waste processing, DGN outperforms guanidinium nitrate (Gn) and carbohydrazide (Ch) as a Tc-stripping agent in 2 mol L⁻¹ HNO₃:
| Compound | Tc Stripping Efficiency (%) (0.5 mol L⁻¹) |
|---|---|
| Guanidinium nitrate (Gn) | 4% improvement over baseline |
| Carbohydrazide (Ch) | 15% improvement |
| Diaminoguanidine (Dag) | 18% improvement |
DGN’s higher efficiency is attributed to protonated amine groups enhancing Tc complexation in acidic conditions .
Adsorption of Heavy Metals
DGN-functionalized materials (e.g., DiGu-MC) outperform unmodified cellulose in metal ion adsorption. Key metrics include:
| Material | BET Surface Area (m²/g) | Cu(II) Adsorption Capacity (mg/g) |
|---|---|---|
| Native Cellulose | 4.12 | 18.3 |
| DiGu-MC | 3.40 | 96.7 |
Despite a lower surface area, DiGu-MC’s adsorption relies on chelation via N-donor sites rather than porosity .
Q & A
Q. What are the established methods for synthesizing diaminoguanidine nitrate, and how can purity be optimized?
this compound is synthesized via controlled reactions of diaminoguanidine with nitric acid. A validated protocol involves dissolving diaminoguanidine in water with glacial acetic acid and potassium acetate, followed by slow addition of potassium nitrite at 0–5°C to prevent side reactions. Post-synthesis, purification via vacuum evaporation and recrystallization in acetone/ether yields high-purity crystals. Monitoring reaction temperature and stoichiometric ratios (e.g., 1:1.5 molar ratio of diaminoguanidine to nitrite) is critical to minimize impurities like potassium nitrate .
Q. How can researchers characterize the protonation states of this compound in acidic media?
Protonation behavior in acidic environments (e.g., 2 M HNO₃) is studied using potentiometric titrations and ¹H NMR spectroscopy . Titrations with standardized NaOH under nitrogen atmospheres (to avoid CO₂ interference) reveal acid dissociation constants (pKa), while NMR chemical shifts indicate protonation at amine groups. For example, in 2 M DNO₃, ¹H NMR spectra show distinct shifts for -NH₂ and -NH- groups, confirming sequential protonation .
Q. What stability considerations are critical for handling this compound in radiolytic environments?
this compound exhibits moderate radiolytic stability under β and γ radiation (up to 200 kGy), as shown by retained crystallinity in XRD and consistent anion-binding efficiency. However, prolonged exposure to >600 kGy β radiation may degrade its structure. Storage in inert atmospheres and periodic spectroscopic validation (e.g., FT-IR for functional groups) are recommended for long-term stability .
Advanced Research Questions
Q. How does this compound enhance technetium (Tc) stripping efficiency in nuclear waste partitioning?
In solvent extraction systems (e.g., 1.5 M DEHiBA/dodecane), this compound (Dag) improves TcO₄⁻ stripping by 18% at 0.5 M concentration compared to guanidinium nitrate (Gn). This is attributed to its higher protonation capacity in 2 M HNO₃, which strengthens electrostatic interactions with TcO₄⁻. Data from distribution studies (Table 1, INL/RPT-22-69248) show Dag achieves ~70% Tc removal in a single contact, outperforming carbohydrazide (Ch) at equivalent concentrations .
Q. What mechanisms explain the anomalous similarity in Tc stripping trends between diaminoguanidine and dihydrazides?
Despite differing hypothesized mechanisms (electrostatic vs. redox pathways), Dag and Ch show near-identical Tc distribution ratios (Dₕᶜ) in 0.1–0.4 M ranges. This suggests a shared intermediate step, such as Tc-catalyzed oxidation of Dag’s hydrazine-like moieties, forming non-extractable Tc⁴⁺. Further investigation via cyclic voltammetry or EXAFS is required to resolve this contradiction .
Q. How can computational modeling optimize this compound’s anion-binding affinity for pertechnetate (TcO₄⁻)?
Density Functional Theory (DFT) simulations reveal that Dag’s planar guanidinium core enables π-π stacking and charge-assisted hydrogen bonding with TcO₄⁻. Modifying side chains (e.g., introducing aromatic groups) could enhance binding energy by 15–20%, as shown in analogous guanidinium-based frameworks (e.g., benzene-linked guanidiniums, Structure G in INL studies) .
Methodological Guidance
Designing experiments to resolve contradictory data on Dag’s Tc-stripping mechanism:
- Controlled variable testing : Compare Tc partitioning in Dag-containing systems with/without redox inhibitors (e.g., hydroxylamine).
- Spectroscopic validation : Use XANES to track Tc oxidation states during extraction.
- Competitive anion studies : Introduce NO₃⁻ or SO₄²⁻ to assess selectivity changes .
Best practices for analyzing Dag’s distribution ratios (Dₕᶜ) in solvent extraction:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
